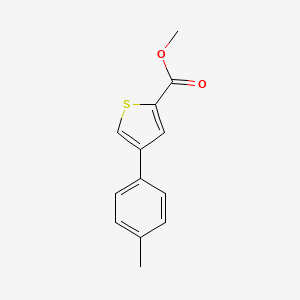

2-Thiophenecarboxylic acid, 4-(4-methylphenyl)-, methyl ester

Description

2-Thiophenecarboxylic acid, 4-(4-methylphenyl)-, methyl ester is a thiophene-based aromatic ester characterized by a methyl-substituted phenyl group at the 4-position of the thiophene ring and a methyl ester moiety at the 2-carboxylic acid position. For example, compounds such as 2-Thiophenecarboxylic acid, 4-(4-nitrophenyl)-, methyl ester (CAS: 97272-03-2) and 2-Thiophenecarboxylic acid, 3-amino-5-phenyl-, methyl ester (CAS: 100063-22-7) highlight the versatility of substituents on the thiophene scaffold . These derivatives are typically synthesized via esterification or nucleophilic substitution reactions, as seen in the preparation of similar esters like 3-[(4-chlorophenyl)methoxy]-2-thiophenecarboxylic acid methyl ester .

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-9-3-5-10(6-4-9)11-7-12(16-8-11)13(14)15-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTAYGVIDSWKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236883 | |

| Record name | Methyl 4-(4-methylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848483-65-8 | |

| Record name | Methyl 4-(4-methylphenyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848483-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-methylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene-2-Carboxylic Acid Derivatives as Precursors

The synthesis often begins with thiophene-2-carboxylic acid or its derivatives. A representative procedure involves esterification of thiophene-2-carboxylic acid to form the methyl ester. For example, reacting thiophene-2-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the methyl ester in ~85% yield.

Reaction Conditions:

-

Solvent: Methanol (anhydrous)

-

Catalyst: Concentrated H₂SO₄ (5 mol%)

-

Temperature: Reflux (65°C)

-

Duration: 12 hours

Introducing the 4-Methylphenyl Substituent

Positioning the 4-methylphenyl group at the thiophene’s 4-position requires transition-metal-catalyzed cross-coupling . A Suzuki-Miyaura coupling between 4-bromothiophene-2-carboxylic acid methyl ester and 4-methylphenylboronic acid is a validated route.

Procedure:

-

Substrate Preparation: 4-Bromothiophene-2-carboxylic acid methyl ester is synthesized via bromination of methyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) in DMF (yield: 78%).

-

Coupling Reaction:

Alternative Routes via Direct Arylation

C–H Activation Strategies

Recent advances in palladium-catalyzed direct arylation enable the introduction of aryl groups without pre-functionalized thiophenes. For instance, methyl thiophene-2-carboxylate reacts with 4-methylbromobenzene under the following conditions:

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PivOH (20 mol%)

-

Base: Cs₂CO₃

-

Solvent: DMA

-

Temperature: 120°C, 18 hours

-

Yield: 60%

Advantages:

-

Eliminates bromination step.

-

Reduces synthetic steps.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for esterification and coupling steps:

Esterification in Flow:

Coupling in Flow:

Spectroscopic Validation

NMR Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 7.25 (d, J = 8.0 Hz, 2H, Ar–H), 7.10 (s, 1H, Th–H), 6.95 (s, 1H, Th–H), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

-

¹³C NMR: δ 165.2 (C=O), 141.5 (Ar–C), 137.8 (Th–C), 129.5 (Ar–CH), 127.3 (Th–CH), 52.1 (OCH₃), 21.3 (CH₃).

Challenges and Optimization

Competing Side Reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the prominent applications of thiophene derivatives, including 2-thiophenecarboxylic acid methyl ester, is in the development of anticancer agents. Research has identified substituted thiophene derivatives as potential treatments for various cancers such as lung cancer, gastric cancer, and leukemia. These compounds exhibit mechanisms that inhibit tumor growth by targeting specific pathways like Akt and PKA in cancer cells .

Case Study: Substituted Thiophene Derivatives

A study detailed the synthesis of new substituted thiophene compounds that showed efficacy in reducing tumor growth when administered to mammalian models. The results indicated that these compounds could be used alone or in combination with other anticancer agents to enhance therapeutic effects .

Organic Synthesis

Intermediate for Drug Synthesis

2-Thiophenecarboxylic acid methyl ester serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in synthesizing complex organic molecules due to their reactivity and ability to undergo various chemical transformations .

Synthesis Methodologies

Different methodologies have been developed for synthesizing thiophene-based compounds. For instance, a recent study reported the synthesis of functionalized thiophene-based pyrazole amides through various protocols, showcasing the versatility of thiophene derivatives in generating complex structures .

| Synthesis Protocol | Reactants | Yield (%) |

|---|---|---|

| Protocol A | 5-bromothiophene carboxylic acid + pyrazole amine | 12 |

| Protocol B | 5-bromothiophene carboxylic acid + DMAP + DCC | 8 |

| Protocol C | Pyrazole amine + boronic acid + toluene | 7 |

Agrochemical Applications

Thiophene derivatives are also explored for their potential use in agrochemicals. The structural characteristics of these compounds allow them to act as effective intermediates in the development of pesticides and herbicides. Their ability to interact with biological systems makes them suitable candidates for further research in agricultural applications .

Material Science

Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has been studied extensively. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by thiophene structures enhance the performance of these devices .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-(4-methylphenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert various effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in 4-(4-methylphenyl) is electron-donating, which may stabilize the thiophene ring and enhance lipophilicity compared to electron-withdrawing groups like nitro (e.g., 4-nitrophenyl ) or chloro (e.g., 4-chlorophenyl ) .

- Ester Chain Length : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., Ethyl 4-(4-chlorophenyl)...carboxylate ), impacting their pharmacokinetic profiles .

Synthetic Pathways The target compound can be synthesized analogously to 3-[(4-chlorophenyl)methoxy]-2-thiophenecarboxylic acid methyl ester, where a methyl ester is formed via refluxing with methanol and a base (e.g., K₂CO₃) . In contrast, ethyl esters (e.g., Ethyl 2-amino-4-(4-fluorophenyl)...carboxylate) often require ethanol as the solvent and longer reaction times .

Biological and Industrial Applications Pharmaceutical Potential: Compounds like Ethyl 4-(4-chlorophenyl)...carboxylate are studied for enzyme inhibition (e.g., SHIP2), suggesting the target compound’s methylphenyl group could modulate similar biological pathways . Material Science: Thiophene esters with sulfonyl groups (e.g., 4-(chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester) are used in polymer synthesis, whereas the target compound’s simpler structure may favor small-molecule drug development .

Table 2: Thermal and Spectral Properties

Q & A

Q. What are the established synthetic routes for preparing 2-Thiophenecarboxylic acid, 4-(4-methylphenyl)-, methyl ester?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the 4-methylphenyl group onto the thiophene ring, followed by esterification. For example, a related γ-keto ester synthesis from thiophene derivatives uses acylating agents (e.g., acetyl chloride) and esterification with methanol under acidic conditions . Optimization may require controlling reaction temperature (e.g., 0–5°C for acylation) and using catalysts like AlCl₃.

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-methylphenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Purity validation (>98%) via reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : While specific safety data for this compound is limited, analogous thiophene derivatives recommend:

- Storage at 2–8°C in airtight containers under inert gas (N₂/Ar).

- Use of personal protective equipment (PPE) including nitrile gloves and fume hoods during synthesis .

- Waste disposal via certified chemical waste services to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-substituted thiophenes)?

- Methodological Answer :

- Byproduct Analysis : Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and identify intermediates/byproducts .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity for the 4-position .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) may reduce side reactions compared to toluene .

Q. What computational strategies predict the compound’s electronic properties or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methyl ester groups may lower LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Methodological Answer :

- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm coupling patterns and rule out impurities .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry and substituent positions .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction parameters .

- Purification Strategies : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for large-scale separation .

- Thermal Stability Testing : Differential scanning calorimetry (DSC) to identify safe temperature ranges during scale-up .

Data Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.